molecular formula C14H10Cl3NO3S B13393870 2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene

2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene

Cat. No.: B13393870
M. Wt: 378.7 g/mol
InChI Key: NSKWIMRIVBAHOO-UHFFFAOYSA-N
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Description

2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-trichloromethylthiophenol with 2-nitrotoluene under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or an acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient and economical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

    2,4,6-Trichlorophenol: Used as an intermediate in the synthesis of pesticides and disinfectants.

    4-(Trichloromethylthio)aniline: Used as an intermediate in the production of pesticides.

Uniqueness

2-(4-Trichloromethylthiophenoxy)-5-nitrotoluene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H10Cl3NO3S

Molecular Weight

378.7 g/mol

IUPAC Name

2-methyl-4-nitro-1-[4-(trichloromethylsulfanyl)phenoxy]benzene

InChI

InChI=1S/C14H10Cl3NO3S/c1-9-8-10(18(19)20)2-7-13(9)21-11-3-5-12(6-4-11)22-14(15,16)17/h2-8H,1H3

InChI Key

NSKWIMRIVBAHOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)SC(Cl)(Cl)Cl

Origin of Product

United States

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